8-Fluoroisoquinolin-1-ol 8-Fluoroisoquinolin-1-ol
Brand Name: Vulcanchem
CAS No.: 444898-84-4
VCID: VC2916743
InChI: InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
SMILES: C1=CC2=C(C(=C1)F)C(=O)NC=C2
Molecular Formula: C9H6FNO
Molecular Weight: 163.15 g/mol

8-Fluoroisoquinolin-1-ol

CAS No.: 444898-84-4

Cat. No.: VC2916743

Molecular Formula: C9H6FNO

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoroisoquinolin-1-ol - 444898-84-4

Specification

CAS No. 444898-84-4
Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
IUPAC Name 8-fluoro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)
Standard InChI Key HPZLBFWUSRABGH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)C(=O)NC=C2
Canonical SMILES C1=CC2=C(C(=C1)F)C(=O)NC=C2

Introduction

8-Fluoroisoquinolin-1-ol is a fluorinated derivative of isoquinoline, a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 8-position and a hydroxyl group at the 1-position of the isoquinoline ring. The unique properties imparted by the fluorine atom, along with the hydroxyl group, make 8-fluoroisoquinolin-1-ol a subject of interest for various scientific applications, particularly in drug development.

Synthesis Methods

The synthesis of 8-fluoroisoquinolin-1-ol can be achieved through several methods. One notable approach involves directed ortho-lithiation, where an aromatic compound is treated with lithium reagents to facilitate selective substitution at the ortho position relative to existing substituents. This method allows for the introduction of fluorine at the 8-position effectively.

Biological Activities and Applications

Isoquinoline derivatives, including 8-fluoroisoquinolin-1-ol, are widely studied for their roles in various biological systems and their potential as pharmaceuticals. The presence of fluorine enhances the compound's pharmacological properties, making it a candidate for developing new drugs targeting central nervous system disorders or cancer.

Biological ActivityDescription
Anticancer PotentialPotential to inhibit specific kinases involved in tumor growth
Neurological ApplicationsPotential for treating central nervous system disorders

Research Findings

Research on isoquinoline derivatives has shown that these compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds.

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